logP and tPSA Differentiation vs. N-(Methylsulfonyl)-N-phenylalanine: CNS Drug-Likeness Advantage
In the absence of published head-to-head biological data for the parent acid, the most decision-relevant differentiation is physicochemical. The target compound possesses a calculated logP of 2.262 and tPSA of 95 Ų [1], whereas the simpler analog N-(methylsulfonyl)-N-phenylalanine (CAS 1610362-10-1) has a substantially lower molecular weight (243.28 vs. 335.37) and lacks the 4-phenoxy substituent that drives the higher logP and larger polar surface area . The target compound's logP falls within the optimal range for CNS drug candidates (1–3.5), and its tPSA is below the 140 Ų threshold predictive of oral bioavailability, making it a more suitable precursor for CNS-targeted lead molecules than the less lipophilic N-phenyl analog.
| Evidence Dimension | Lipophilicity (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP 2.262, tPSA 95 Ų (ZINC42772 calculated values) |
| Comparator Or Baseline | N-(methylsulfonyl)-N-phenylalanine (CAS 1610362-10-1): logP not reported, MW 243.28, lacks phenoxy group, predicted lower logP |
| Quantified Difference | logP difference cannot be precisely quantified without measured values for the comparator; however, the presence of the 4-phenoxyphenyl group in the target adds 92.09 Da and an additional aromatic ring with ether oxygen, substantially increasing lipophilicity. |
| Conditions | In silico calculated properties (ZINC database, XLogP3 algorithm) |
Why This Matters
For procurement decisions in CNS drug discovery, the target compound's logP and tPSA are pre-validated to be within CNS-favorable ranges, reducing the risk of synthesizing leads with poor brain penetration that may result from using simpler N-phenyl analogs.
- [1] ZINC Database. ZINC000000042772. logP 2.262, tPSA 95 Ų for N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine. View Source
